molecular formula C11H19N3 B13295248 1-Methyl-3-(1-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine

1-Methyl-3-(1-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine

Cat. No.: B13295248
M. Wt: 193.29 g/mol
InChI Key: TYPGIMMMUKVAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(1-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a methyl group at position 1, a 1-methylcyclopropyl substituent at position 3, and a propyl chain at position 2. Pyrazole derivatives are widely studied for their bioactivity, including fungicidal, herbicidal, and antimicrobial properties .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-methyl-5-(1-methylcyclopropyl)-4-propylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-4-5-8-9(11(2)6-7-11)13-14(3)10(8)12/h4-7,12H2,1-3H3

InChI Key

TYPGIMMMUKVAKO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(N=C1C2(CC2)C)C)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-3-(1-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

1-Methyl-3-(1-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, using reagents like alkyl halides and strong bases.

    Addition: The compound can participate in addition reactions with electrophiles, such as halogens or acids, to form new substituted products.

Scientific Research Applications

1-Methyl-3-(1-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(1-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Pyrazole Derivatives

The substituents at positions 3 and 4 significantly influence the physicochemical and biological properties of pyrazole derivatives. Below is a comparison of key analogs:

Compound Name Substituent at Position 3 Substituent at Position 4 Key Applications/Properties Source
Target Compound 1-Methylcyclopropyl Propyl Discontinued; structural analog CymitQuimica
1-Methyl-3-(pentan-3-yl)-4-propyl-1H-pyrazol-5-amine Pentan-3-yl Propyl Structural analog; no bioactivity data CymitQuimica
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) Trifluoromethyl (via oxadiazole) N/A Fungicidal activity (Rhizoctonia solani) Research on Chemical Intermediates
1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Cyclopropyl N/A Antimicrobial activity (Staphylococcus aureus) Raju et al. (2010)

Key Observations :

  • Trifluoromethyl groups (as in compound 5g) enhance fungicidal activity by improving binding to target proteins like succinate dehydrogenase (SDH) .
  • Cyclopropyl substituents (as in antimicrobial derivatives) may optimize lipophilicity, enhancing membrane penetration .
Fungicidal Activity

Compound 5g (from ) showed >50% inhibition against Rhizoctonia solani at 50 μg/mL, attributed to SDH protein binding via carbonyl interactions .

Antimicrobial Activity

1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives demonstrated MIC values of 8–16 μg/mL against Staphylococcus aureus . The cyclopropyl group’s planar rigidity likely enhances target engagement, a feature shared with the target compound’s 1-methylcyclopropyl substituent.

Herbicidal Activity

Compound 5e (3-chlorobenzyl thioether) exhibited herbicidal effects via bleaching, possibly linked to reactive oxygen species generation . The target compound’s propyl chain may lack the electrophilic character required for similar activity.

Physicochemical Properties

  • Lipophilicity : The 1-methylcyclopropyl and propyl groups increase logP compared to analogs with polar substituents (e.g., trifluoromethyl). This may reduce aqueous solubility, impacting bioavailability.

Commercial and Practical Considerations

The target compound’s discontinued status contrasts with commercially available analogs like 1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine (CAS 1171769-79-1), which features a piperidine moiety for enhanced pharmacokinetics . This suggests that the target compound may have faced challenges in efficacy, synthesis scalability, or regulatory approval compared to derivatives with optimized substituents.

Biological Activity

1-Methyl-3-(1-methylcyclopropyl)-4-propyl-1H-pyrazol-5-amine, a compound with the CAS number 1862816-38-3, is part of the pyrazole family, known for their diverse biological activities. This article aims to explore its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H19N3C_{11}H_{19}N_3 with a molecular weight of 193.29 g/mol. Its structural configuration includes a pyrazole ring which is pivotal for its biological activity.

Biological Activity Overview

Pyrazole derivatives have been widely studied for various biological activities, including anti-inflammatory, analgesic, and antitumor effects. The specific compound exhibits potential in several areas:

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives can possess significant antimicrobial properties. A study evaluating various pyrazole compounds highlighted their effectiveness against bacterial strains and fungi, suggesting that modifications in their structure can enhance their efficacy against specific pathogens .

2. Insecticidal Properties

Recent investigations into the insecticidal activity of pyrazoles have shown promise in controlling vector populations. For instance, compounds structurally similar to this compound were evaluated for their larvicidal effects against Aedes aegypti, the primary vector for several arboviruses. Such studies are crucial as they contribute to developing new insecticides that can combat resistance issues faced by existing chemical agents .

Case Studies

Several case studies have documented the biological effects of pyrazole derivatives:

Case Study 1: Antimicrobial Efficacy

A study published in PubMed examined a series of pyrazole compounds, including this compound, revealing that certain modifications led to enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The findings suggested a correlation between structural features and antimicrobial potency .

Case Study 2: Insect Larvicidal Activity

In another significant study focusing on larvicidal activity, compounds similar to our target showed effective mortality rates against mosquito larvae at specific concentrations. The results indicated that structural variations could lead to different levels of efficacy, emphasizing the importance of chemical structure in biological activity .

The mechanisms through which pyrazole derivatives exert their biological effects vary widely:

  • Antimicrobial Action : Often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
  • Insecticidal Mechanism : Typically targets the nervous system of insects, leading to paralysis and death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.